Lipoxygenase Inhibition: 12-LOX Potency Compared to NDGA
Ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate demonstrates measurable 12-lipoxygenase (12-LOX) inhibitory activity with an IC50 of 5.0 μM [1]. In contrast, the reference inhibitor nordihydroguaiaretic acid (NDGA) exhibits an IC50 of 30 μM against 12-LOX . The compound's activity is accompanied by weaker inhibition of cyclooxygenase and carboxylesterase, suggesting a degree of target selectivity [2].
| Evidence Dimension | 12-Lipoxygenase inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 5.0 μM |
| Comparator Or Baseline | Nordihydroguaiaretic acid (NDGA): IC50 = 30 μM |
| Quantified Difference | 6-fold greater potency |
| Conditions | Conversion of [1-14C]arachidonic acid to 12-HPETE/12-HETE by porcine leukocyte type 12-lipoxygenase |
Why This Matters
The 6-fold improvement in 12-LOX inhibitory potency over the standard reference inhibitor positions this compound as a superior starting point for developing anti-inflammatory agents targeting the 12-LOX pathway.
- [1] BindingDB. BDBM50407987 (CHEMBL2112001). IC50: 5.00E+3 nM. View Source
- [2] Medical University of Lublin. Ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate (MeSH Concept). View Source
